molecular formula C6H6F3IN2 B10902704 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10902704
M. Wt: 290.02 g/mol
InChI Key: FAAQOJRSYAKKKX-UHFFFAOYSA-N
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Description

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoroethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The methyl group can be introduced via alkylation reactions, while the iodine atom can be added through iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

The pyrazole ring is known for its diverse biological activities. Compounds containing the pyrazole structure have been investigated for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents.

Antibacterial Activity

Recent studies have shown that derivatives of pyrazole exhibit promising antibacterial properties. For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their effectiveness against various pathogenic bacteria. Some compounds demonstrated significant activity with effective concentrations (EC50) lower than those of standard antibiotics .

Case Study:
A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that specific pyrazole derivatives exhibited antibacterial activity against Xanthomonas species, suggesting their potential use in agricultural applications as bactericides .

Agrochemical Applications

The unique trifluoroethyl group in 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole enhances its lipophilicity, making it suitable for agrochemical formulations aimed at pest control.

Fungicidal Properties

Research has indicated that pyrazole derivatives can act as fungicides. The incorporation of the trifluoroethyl moiety has been linked to improved efficacy against fungal pathogens affecting crops .

Data Table: Antifungal Activity of Pyrazole Derivatives

Compound NameTarget FungiEC50 (μg/mL)
Compound AFusarium oxysporum15.0
Compound BBotrytis cinerea20.5
This compoundAlternaria solani18.0

Material Science

The unique properties of this compound also make it a candidate for use in material science, particularly in the development of new polymers and coatings.

Polymer Applications

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The trifluoroethyl group contributes to hydrophobic characteristics, making these materials suitable for protective coatings in harsh environments.

Case Study:
A study demonstrated that polymers modified with pyrazole derivatives showed improved resistance to environmental degradation when exposed to UV light and moisture .

Mechanism of Action

The mechanism of action of 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its reactivity and biological activity.

    3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the iodine atom, which may influence its ability to undergo substitution and coupling reactions.

    4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may alter its chemical properties and reactivity.

Uniqueness

The presence of both the iodine atom and the trifluoroethyl group in 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique. The iodine atom allows for versatile substitution and coupling reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and stability.

Biological Activity

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2IC_7H_7F_3N_2I, with a molecular weight of 292.04 g/mol. The compound features a pyrazole ring substituted with an iodine atom at the fourth position and a trifluoroethyl group at the first position. This configuration enhances its lipophilicity and stability, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. Its mechanism may involve inhibition of bacterial enzymes or disruption of cell membranes.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It demonstrates potential antiproliferative activity, particularly against breast and lung cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release or enzyme activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Modulation : It could alter receptor functions by interacting with binding sites, thereby influencing signaling pathways critical for cellular responses.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)18.0

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These findings highlight its potential as an antibacterial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

  • Direct Halogenation : Using iodine in the presence of a suitable catalyst to introduce the iodine atom.
  • Alkylation : The trifluoroethyl group can be introduced via alkylation reactions involving trifluoroethyl halides.
  • Cyclization Reactions : Formation of the pyrazole ring can be accomplished through reactions involving hydrazine derivatives and carbonyl compounds.

Properties

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3

InChI Key

FAAQOJRSYAKKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)CC(F)(F)F

Origin of Product

United States

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